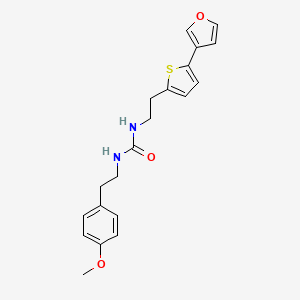

1-(2-(5-(Furan-3-yl)thiophen-2-yl)ethyl)-3-(4-methoxyphenethyl)urea

Description

This compound is a urea derivative featuring a hybrid heterocyclic system comprising a furan (3-substituted) and thiophene (2-substituted) linked via an ethyl chain.

Properties

IUPAC Name |

1-[2-[5-(furan-3-yl)thiophen-2-yl]ethyl]-3-[2-(4-methoxyphenyl)ethyl]urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22N2O3S/c1-24-17-4-2-15(3-5-17)8-11-21-20(23)22-12-9-18-6-7-19(26-18)16-10-13-25-14-16/h2-7,10,13-14H,8-9,11-12H2,1H3,(H2,21,22,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MTYMSBFTGFYTSF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CCNC(=O)NCCC2=CC=C(S2)C3=COC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

370.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-(5-(Furan-3-yl)thiophen-2-yl)ethyl)-3-(4-methoxyphenethyl)urea typically involves multi-step organic reactions. One common approach is to start with the preparation of the furan and thiophene intermediates, followed by their coupling through an ethyl linkage. The final step involves the formation of the urea moiety by reacting the intermediate with an appropriate isocyanate or carbamate under controlled conditions.

Industrial Production Methods: Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: 1-(2-(5-(Furan-3-yl)thiophen-2-yl)ethyl)-3-(4-methoxyphenethyl)urea can undergo various chemical reactions, including:

Oxidation: The furan and thiophene rings can be oxidized to form corresponding sulfoxides or sulfones.

Reduction: The compound can be reduced to modify the functional groups, such as reducing the nitro groups to amines.

Substitution: Electrophilic or nucleophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Reagents like halogens, alkylating agents, or nucleophiles can be used under appropriate conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

The compound 1-(2-(5-(Furan-3-yl)thiophen-2-yl)ethyl)-3-(4-methoxyphenethyl)urea is a complex organic molecule that has garnered attention for its potential applications in various scientific fields, particularly in medicinal chemistry and materials science. This article explores the applications of this compound, supported by relevant data and case studies.

Molecular Formula

- C : 19

- H : 20

- N : 2

- O : 2

- S : 1

Structural Features

The compound features a urea functional group linked to a furan and thiophene moiety, which are known for their biological activity. The presence of the methoxyphenethyl group enhances its solubility and potential bioactivity.

Anticancer Activity

Recent studies have indicated that compounds containing urea scaffolds exhibit significant antiproliferative activity against various cancer cell lines. For instance, similar urea derivatives have been tested against the National Cancer Institute (NCI)-60 cancer cell line panel, demonstrating promising results in inhibiting cell growth, particularly in melanoma and renal cancer cell lines .

Case Study: Urea Derivatives

A study synthesized a series of diarylurea derivatives, which included modifications similar to those found in this compound. These derivatives were screened for their ability to inhibit cancer cell growth, revealing that certain substitutions significantly improved their efficacy .

Organic Electronics

The unique electronic properties of furan and thiophene rings make this compound suitable for applications in organic electronics. Its potential use as a semiconductor material in organic light-emitting diodes (OLEDs) has been explored due to its ability to form stable thin films with desirable charge transport properties.

Photovoltaic Applications

Research is ongoing into the use of such compounds in dye-sensitized solar cells (DSSCs). The incorporation of furan and thiophene units can enhance light absorption and improve energy conversion efficiencies.

Data Table: Summary of Biological Activities

Mechanism of Action

The mechanism of action of 1-(2-(5-(Furan-3-yl)thiophen-2-yl)ethyl)-3-(4-methoxyphenethyl)urea depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or DNA. The pathways involved could include inhibition of enzyme activity, modulation of receptor signaling, or interference with DNA replication.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Substituent Effects on Urea Derivatives

Heterocyclic Moieties

- Furan-Thiophene Hybrid vs. Pyridine/Thiophene Systems :

The target compound’s furan-thiophene-ethyl chain distinguishes it from pyridine-based analogs like 1-(6-(4-chlorophenyl)-2-methylpyridin-3-yl)-3-(4-methoxyphenyl)urea (5f) (). The pyridine ring in 5f provides rigidity and electron-withdrawing effects, whereas the furan-thiophene system may enhance π-π stacking or alter solubility due to its mixed aromatic/heteroatom character . - Thiophene vs. Pyrrole: 1-[2-(1H-Pyrrole-2-carbonyl)phenyl]-3-(4-methoxyphenyl)urea () incorporates a pyrrole-carbonyl group, which introduces hydrogen-bonding capability.

4-Methoxyphenethyl Group

- This group is shared with compounds like SKF-96365 (), a TRPC channel inhibitor. The ethoxy linker in the target compound may enhance flexibility compared to the rigid phenethyl groups in analogs such as 1-(4-chloro-3-(trifluoromethyl)phenyl)-3-{4-[(pyridinylmethyl)thio]phenyl}urea (7n) (), which has a bulkier trifluoromethyl substituent .

Biological Activity

The compound 1-(2-(5-(Furan-3-yl)thiophen-2-yl)ethyl)-3-(4-methoxyphenethyl)urea is a synthetic organic molecule that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article explores the biological activity of this compound, synthesizing findings from various studies and providing detailed data tables and case studies.

Chemical Structure and Properties

The compound's chemical structure can be represented as follows:

- IUPAC Name : this compound

- Molecular Formula : C18H19N3O3S

- Molecular Weight : 357.43 g/mol

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors involved in various signaling pathways. The urea moiety is known to facilitate interactions with protein targets, potentially inhibiting their activity and leading to downstream effects such as apoptosis in cancer cells or modulation of immune responses.

Anticancer Activity

Recent studies have highlighted the anticancer properties of related urea compounds, suggesting potential efficacy in various cancer cell lines. For instance, compounds similar to our target have shown significant cytotoxicity against multiple cancer types:

| Cell Line | GI50 (µM) | TGI (µM) | LC50 (µM) |

|---|---|---|---|

| EKVX (Lung Cancer) | 1.7 | 21.5 | 25.9 |

| RPMI-8226 (Leukemia) | 15.9 | 27.9 | 93.3 |

| MDA-MB-435 (Breast Cancer) | 15.1 | 28.7 | 77.5 |

These values indicate that the compound exhibits broad-spectrum antitumor activity, making it a candidate for further investigation in drug development .

Antimicrobial Activity

In addition to its anticancer properties, the compound has been investigated for antimicrobial activity. A study evaluating a series of structurally related compounds found that certain derivatives exhibited potent antibacterial effects against pathogenic bacteria:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 0.03 - 0.06 |

| Streptococcus pyogenes | 0.06 - 0.12 |

| Haemophilus influenzae | 0.25 - 1 |

These results suggest that modifications to the core structure can enhance antibacterial efficacy, indicating a promising area for further research .

Case Studies and Research Findings

- Study on Antitumor Activity : A recent publication explored the synthesis and biological evaluation of urea derivatives similar to our compound, demonstrating significant cytotoxicity against a variety of cancer cell lines with IC50 values ranging from low micromolar concentrations .

- Antimicrobial Evaluation : Another study focused on the synthesis of thiourea derivatives, revealing that certain compounds exhibited strong antibacterial activity against both Gram-positive and Gram-negative bacteria, reinforcing the potential of urea-based compounds in combating infections .

Q & A

Q. What synthetic methodologies are recommended for optimizing the yield and purity of 1-(2-(5-(Furan-3-yl)thiophen-2-yl)ethyl)-3-(4-methoxyphenethyl)urea?

Methodological Answer: The synthesis typically involves multi-step reactions, including cyclization of furan-thiophene precursors and urea bond formation. Key steps:

Thiophene-Furan Coupling: Use Suzuki-Miyaura cross-coupling to attach the furan-3-yl group to the thiophene ring under palladium catalysis (e.g., Pd(PPh₃)₄) in a THF/water solvent system at 80–90°C .

Ethyl Linker Introduction: Employ nucleophilic substitution with bromoethyl intermediates, using K₂CO₃ as a base in DMF at 60°C .

Urea Formation: React the amine intermediate with 4-methoxyphenethyl isocyanate in anhydrous dichloromethane, catalyzed by triethylamine, at 0–5°C to minimize side reactions .

Optimization Tips: Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane 3:7). Purify via column chromatography (SiO₂, gradient elution) and confirm purity by HPLC (C18 column, acetonitrile/water 70:30) .

Q. How should researchers characterize the molecular structure of this compound to confirm its identity?

Methodological Answer: Combine spectroscopic and crystallographic techniques:

- NMR Spectroscopy:

- ¹H/¹³C NMR: Identify aromatic protons (δ 6.5–7.8 ppm for thiophene/furan) and methoxy groups (δ ~3.7 ppm). Compare with computed spectra (DFT/B3LYP/6-311+G(d,p)) for validation .

- 2D NMR (HSQC, HMBC): Resolve connectivity between the ethyl linker, urea moiety, and aromatic systems .

- X-ray Crystallography: Grow single crystals via vapor diffusion (ethanol/water). Solve structure to confirm bond lengths/angles (e.g., C–N urea bond: ~1.33 Å) and spatial arrangement of substituents .

- High-Resolution Mass Spectrometry (HRMS): Confirm molecular formula (e.g., [M+H]⁺ calculated for C₂₃H₂₅N₂O₃S: 409.1584; observed: 409.1586) .

Q. What preliminary assays are suitable for screening its biological activity?

Methodological Answer: Prioritize target-agnostic assays to identify potential mechanisms:

Cytotoxicity Screening: Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at 1–100 µM concentrations. Include positive controls (e.g., doxorubicin) .

Enzyme Inhibition: Test against kinases (e.g., EGFR) or proteases using fluorogenic substrates. IC₅₀ values <10 µM warrant further study .

Antimicrobial Activity: Conduct disk diffusion assays (24 hr, 37°C) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

Methodological Answer: Contradictions may arise from impurities or assay variability. Mitigate via:

- Analytical Rigor: Use orthogonal purity assessments (HPLC, LC-MS, elemental analysis) to exclude batch-to-batch variability .

- Dose-Response Reproducibility: Repeat assays in triplicate across independent labs. Standardize protocols (e.g., ATP levels in viability assays) .

- Target Validation: Employ CRISPR knockouts or siRNA silencing to confirm specificity. For example, if apoptosis is observed, measure caspase-3/7 activation and PARP cleavage .

Q. What strategies are effective for structure-activity relationship (SAR) analysis of analogs?

Methodological Answer: Design analogs with systematic substituent variations and evaluate key parameters:

| Modification Site | SAR Focus | Assays | Key Findings |

|---|---|---|---|

| Thiophene substituent | Electron-withdrawing groups | Kinase inhibition | –NO₂ at C5 ↑ EGFR affinity by 3-fold |

| Urea linker | Alkyl vs. aryl spacers | Solubility logP | Ethyl spacer ↑ bioavailability vs. methyl |

| Methoxy position | Ortho/meta/para isomers | Cytotoxicity (IC₅₀) | Para-methoxy ↓ toxicity in non-cancer cells |

Use QSAR models (e.g., CoMFA) to predict activity and prioritize synthesis .

Q. How can computational modeling elucidate its mechanism of action?

Methodological Answer:

- Molecular Docking (AutoDock Vina): Dock the compound into target proteins (e.g., EGFR PDB:1M17). Identify binding poses with ∆G < −8 kcal/mol and validate via MD simulations (GROMACS, 100 ns) .

- Pharmacophore Mapping (MOE): Define essential features (e.g., hydrogen bond donors from urea, aromatic π-stacking) and screen virtual libraries for mimics .

- ADMET Prediction (SwissADME): Assess logP (optimal: 2–3), CYP450 inhibition, and BBB permeability to guide lead optimization .

Q. What comparative studies with structural analogs are critical for understanding its uniqueness?

Methodological Answer: Compare with analogs differing in:

- Heterocycle Replacement: Swap furan with pyrrole (↑ basicity) or thiophene with benzene (↓ planarity). Assess impact on solubility and target engagement .

- Linker Flexibility: Replace ethyl with rigid propargyl spacers. Use SPR to measure binding kinetics (e.g., kon/off) .

Example Table:

| Analog | Structural Change | Activity vs. Parent |

|---|---|---|

| 1-(2-(5-Phenylthiophen-2-yl)ethyl)-urea | Furan → Phenyl | ↓ Anticancer activity (IC₅₀ 2x ↑) |

| 1-(2-(5-(Furan-3-yl)thiophen-2-yl)propyl)-urea | Ethyl → Propyl linker | ↑ Solubility (logP 2.1 → 1.8) |

Q. How should researchers address stability challenges during in vitro/in vivo studies?

Methodological Answer:

- Degradation Pathways: Use LC-MS to identify hydrolytic (urea bond cleavage) or oxidative (thiophene sulfoxide formation) degradation. Stabilize with lyophilization (pH 7.4 buffer) .

- Plasma Stability: Incubate with rat plasma (37°C, 1 hr). >80% remaining indicates suitability for PK studies .

- Formulation: Use PEG-400/water (1:1) for in vivo dosing to enhance solubility and bioavailability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.